molecular formula C17H21BO3 B1358123 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 269410-05-1

2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1358123
CAS No.: 269410-05-1
M. Wt: 284.2 g/mol
InChI Key: RRKMZUYCRQLYHV-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a naphthalene ring substituted with a methoxy group at the 2-position. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name

2-(2-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-13-9-7-6-8-12(13)10-11-14(15)19-5/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKMZUYCRQLYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158566
Record name 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269410-05-1
Record name 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269410-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxy-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxynaphthalene with a boronic ester precursor. One common method includes the use of palladium-catalyzed borylation reactions. For instance, 2-methoxynaphthalene can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic ester.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds, which are important in various fields of chemistry and biology .

Comparison with Similar Compounds

Structural and Electronic Differences
Compound Name Substituent Position/Group Key Structural Features Reactivity Implications
2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 2-methoxy on naphthalen-1-yl Electron-donating methoxy; extended π-system Enhanced electron density for coupling
2-(6-Methoxynaphthalen-2-yl)-dioxaborolane 6-methoxy on naphthalen-2-yl Methoxy at alternate position Altered steric/electronic environment
2-(7,8-Difluoro-3-(methoxymethoxy)naphthalen-1-yl)-dioxaborolane 7,8-difluoro; 3-methoxymethoxy Electron-withdrawing F; bulky substituent Reduced reactivity in cross-couplings
4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-dioxaborolane Naphthalen-1-ylmethyl Methylene spacer; no methoxy Lower conjugation; potential for alkylation
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane Dichloro-dimethoxy on phenyl High steric bulk; electron-deficient Limited coupling efficiency

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy group enhances electron density at the naphthalene ring, favoring oxidative addition in palladium-catalyzed reactions . In contrast, fluorinated analogs (e.g., ) exhibit reduced reactivity due to electron withdrawal.
  • Steric Effects : Bulky substituents (e.g., dichloro-dimethoxy in ) hinder transmetallation steps in cross-couplings, whereas the target’s planar naphthalene system minimizes steric interference.
  • Positional Isomerism : Methoxy placement on naphthalene (e.g., 2- vs. 6-position in ) alters regioselectivity in coupling reactions.

Insights :

  • Chlorination (e.g., ) and catalytic borylation (e.g., ) achieve higher yields compared to isomer separation (26% in ).
  • The target compound’s synthesis would likely require optimized conditions (e.g., iridium or palladium catalysis) to leverage its aromatic system .

Biological Activity

2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 269410-05-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its cytotoxicity against cancer cell lines and other relevant pharmacological properties.

  • Molecular Formula : C17H21BO3
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 269410-05-1
  • Purity : Typically ≥95% in commercial preparations

Cytotoxicity Studies

Research has indicated that compounds similar to 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

CompoundCell LineGI50 (µM)Reference
2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneMDA-MB-468 (TNBC)TBD
Compound Ref 1MCF-7 (breast cancer)19.3
Compound Ref 2MDA-MB-468 (TNBC)5.2

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

The precise mechanism of action for 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is still under investigation. However, compounds in its class often interact with cellular signaling pathways involved in apoptosis and cell proliferation. Studies suggest that these compounds may inhibit key enzymes or receptors associated with tumor growth and survival.

Case Studies

Several case studies have explored the biological activity of similar dioxaborolanes:

  • Study on MDA-MB-468 Cells :
    • A series of dioxaborolane derivatives were tested for their cytotoxic effects on MDA-MB-468 cells.
    • Results showed that some derivatives had lower GI50 values than traditional chemotherapeutics like gefitinib.
    • Specific modifications in the molecular structure significantly influenced the cytotoxic potency.
  • Comparative Analysis with Other Compounds :
    • In comparative studies with other naphthalene derivatives, 2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane demonstrated enhanced selectivity towards cancerous cells while sparing normal cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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